

A Comparative Guide to TAK-117 (Serabelisib) in Solid Tumors

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Compound of Interest

Compound Name: **ML117**

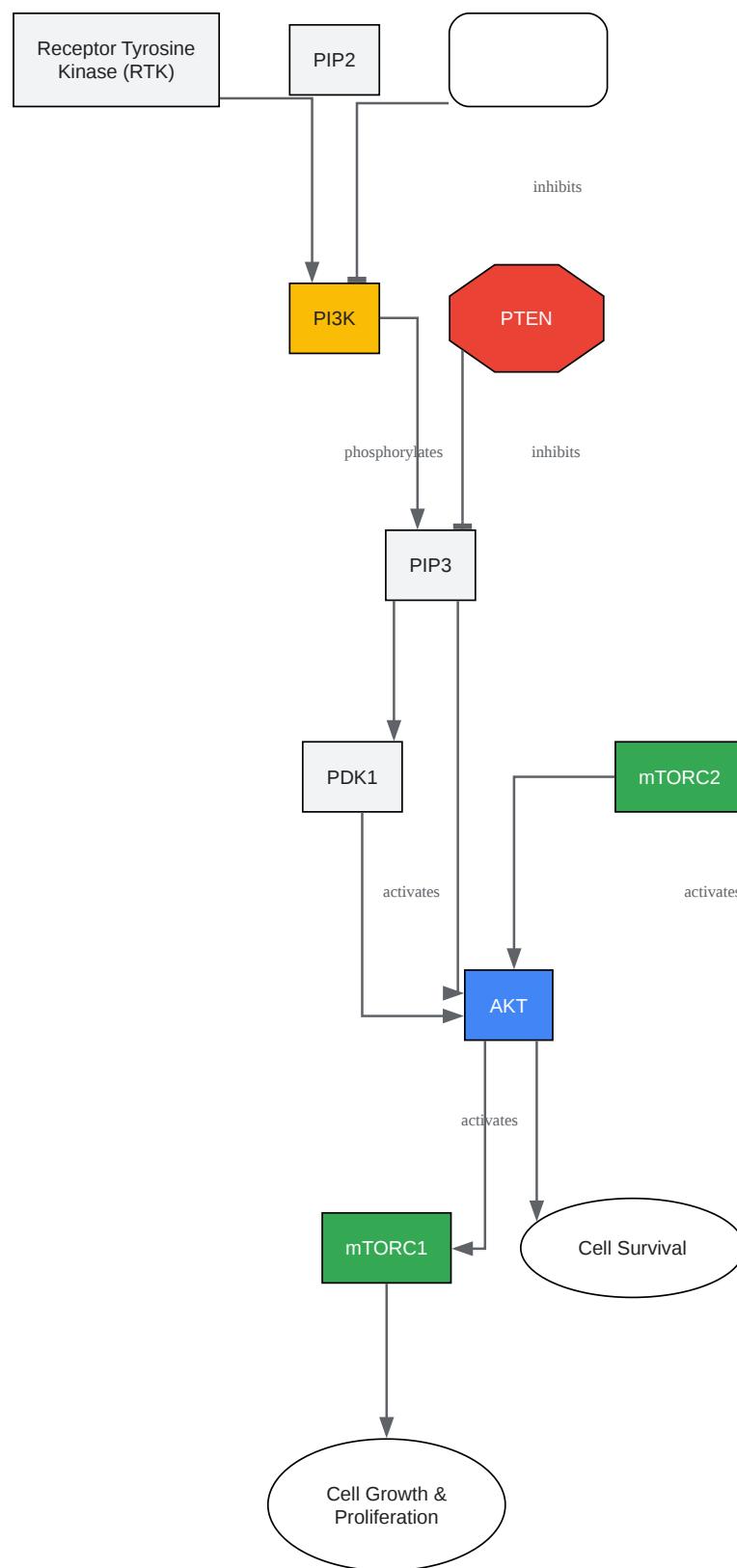
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This guide provides a comprehensive comparison of the clinical trial results of TAK-117 (serabelisib), a PI3K α inhibitor, with other approved and investigational therapies for solid tumors, particularly those with PIK3CA mutations. Designed for researchers, scientists, and drug development professionals, this document summarizes key efficacy and safety data, details experimental protocols, and visualizes the relevant signaling pathway.

The PI3K/AKT/mTOR Signaling Pathway in Cancer

The phosphatidylinositol 3-kinase (PI3K)/AKT/mammalian target of rapamycin (mTOR) pathway is a crucial intracellular signaling cascade that governs cell growth, proliferation, survival, and metabolism.^{[1][2]} Aberrant activation of this pathway, often through mutations in the PIK3CA gene which encodes the p110 α catalytic subunit of PI3K, is a common event in various solid tumors, making it a key target for cancer therapy.^{[3][1][2]} TAK-117 is a selective inhibitor of the PI3K α isoform.



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PI3K/AKT/mTOR Signaling Pathway and TAK-117 Inhibition.

Comparative Efficacy of PI3K α Inhibitors

The following tables summarize the efficacy data from clinical trials of TAK-117 and its comparators, alpelisib and taselisib, in patients with advanced solid tumors.

Table 1: Efficacy of TAK-117 (Serabelisib) in Advanced Solid Tumors

Trial Identifier	Treatment	Tumor Types	Key Efficacy Endpoint	Result
Phase I (NCT01049835)	TAK-117 Monotherapy	Advanced Solid Tumors	Partial Response (PR)	4/61 patients (6.6%)
Stable Disease (SD) \geq 3 months	17/61 patients (27.9%)			
Phase Ib (NCT03154294)	TAK-117 + Sapanisertib + Paclitaxel	Advanced Ovarian, Endometrial, or Breast Cancer	Overall Response Rate (ORR)	46% (in 13 evaluable patients)[4]
Clinical Benefit Rate (CBR)	69%[4]			
Progression-Free Survival (PFS)	~10 months[4]			

Table 2: Efficacy of Alpelisib in PIK3CA-Mutated, HR+/HER2- Advanced Breast Cancer

Trial Identifier	Treatment	Tumor Types	Key Efficacy Endpoint	Result
SOLAR-1 (NCT02437318)	Alpelisib + Fulvestrant	HR+/HER2- Advanced Breast Cancer (PIK3CA- mutated)	Median PFS	11.0 months (vs. 5.7 months with placebo + fulvestrant)[5][6]
Median Overall Survival (OS)		39.3 months (vs. 31.4 months with placebo + fulvestrant)[5][6] [7]		
ORR		26.6% (vs. 12.8% with placebo + fulvestrant)		

Table 3: Efficacy of Taselisib in PIK3CA-Mutated Solid Tumors

Trial Identifier	Treatment	Tumor Types	Key Efficacy Endpoint	Result
NCI-MATCH (EAY131)	Taselisib Monotherapy	PIK3CA-mutated Solid Tumors (excluding breast and squamous lung)	ORR	0%[8][9]
6-month PFS	19.9%[8][9]			
Median PFS	3.1 months[8][9]			
Median OS	7.2 months[8][9]			

Comparative Safety Profile

The safety profiles of TAK-117, alpelisib, and taselisib are summarized below, highlighting the most common grade ≥ 3 adverse events (AEs).

Table 4: Grade ≥ 3 Adverse Events of PI3K α Inhibitors

Drug	Trial	Most Common Grade ≥ 3 Adverse Events (%)
TAK-117 (Monotherapy)	Phase I (NCT01049835)	Alanine aminotransferase (ALT) elevation, Aspartate aminotransferase (AST) elevation
TAK-117 (Combination)	Phase Ib (NCT03154294)	Leukopenia, Non-febrile neutropenia ^[4]
Alpelisib (+ Fulvestrant)	SOLAR-1 (NCT02437318)	Hyperglycemia (36.6%), Rash (9.9%), Diarrhea (6.7%)
Taselisib (Monotherapy)	NCI-MATCH (EAY131)	Fatigue, Diarrhea, Nausea, Hyperglycemia (mostly grade 1-2) ^[8]

Experimental Protocols

Detailed methodologies for the key clinical trials cited in this guide are provided below.

TAK-117 (Serabelisib) Phase I Monotherapy Trial (NCT01049835)

- Study Design: A first-in-human, open-label, dose-escalation study.
- Patient Population: Patients with advanced solid malignancies.
- Treatment: Oral TAK-117 administered once daily or on intermittent schedules (e.g., three times a week) in 21-day cycles.
- Dose Escalation: A standard 3+3 dose-escalation design was used.

- Primary Objectives: To determine the maximum tolerated dose (MTD) and/or recommended Phase 2 dose (RP2D), and to assess the safety and tolerability of TAK-117.
- Secondary Objectives: To evaluate the pharmacokinetic profile, pharmacodynamic effects, and preliminary anti-tumor activity of TAK-117.

TAK-117 (Serabelisib) Phase Ib Combination Trial (NCT03154294)

- Study Design: An open-label, cohort study with a traditional 3+3 dose escalation design.[\[4\]](#)
- Patient Population: Patients with advanced ovarian, endometrial, or breast cancer who were heavily pretreated.[\[4\]](#)
- Treatment: TAK-117 in combination with the TORC1/2 inhibitor sapanisertib and paclitaxel.[\[4\]](#)
- Primary Objectives: To determine the safety, efficacy, and RP2D of the combination therapy.[\[4\]](#)

Alpelisib SOLAR-1 Trial (NCT02437318)

- Study Design: A Phase III, randomized, double-blind, placebo-controlled study.[\[5\]](#)
- Patient Population: Men and postmenopausal women with hormone receptor-positive (HR+), HER2-negative advanced breast cancer with a PIK3CA mutation, who had progressed on or after aromatase inhibitor-based therapy.[\[5\]](#)[\[7\]](#)
- Treatment: Patients were randomized to receive either alpelisib (300 mg daily) plus fulvestrant or placebo plus fulvestrant.[\[5\]](#)
- Primary Endpoint: Progression-free survival in the PIK3CA-mutated cohort.[\[6\]](#)
- Secondary Endpoints: Overall survival, overall response rate, and safety.[\[7\]](#)

Taselisib NCI-MATCH Trial (EAY131)

- Study Design: A single-arm, Phase II subprotocol of the NCI-Molecular Analysis for Therapy Choice (MATCH) trial.[\[8\]](#)[\[9\]](#)

- Patient Population: Patients with advanced solid tumors (excluding breast and squamous lung cancer) harboring an activating PIK3CA mutation.[8][9]
- Treatment: Taselisib administered orally at 4 mg once daily.[8]
- Primary Endpoint: Objective response rate.[8]
- Secondary Endpoints: Progression-free survival, 6-month PFS, and overall survival.[8]

Standard of Care and Alternative Therapies

A brief overview of the standard of care for relevant tumor types is provided for context.

- PIK3CA-Mutated, HR+/HER2- Advanced Breast Cancer: The current standard of care for patients who have progressed on endocrine therapy is the combination of alpelisib with fulvestrant, based on the results of the SOLAR-1 trial.[10] Other options may include chemotherapy or other targeted agents depending on prior treatments and patient characteristics.[10]
- Advanced/Recurrent Endometrial Cancer: For patients who have progressed after platinum-based chemotherapy, treatment options include immunotherapy (pembrolizumab or dostarlimab) for mismatch repair-deficient (dMMR) tumors.[11][12] For mismatch repair-proficient (pMMR) tumors, the combination of lenvatinib and pembrolizumab is an option.[11][13] Single-agent chemotherapy remains a choice for some patients.[11][14]
- Recurrent Ovarian Cancer: Treatment for recurrent ovarian cancer is often guided by the platinum-free interval.[15] For platinum-sensitive recurrence, re-treatment with a platinum-based chemotherapy doublet is common.[15] For platinum-resistant disease, single-agent chemotherapies are typically used.[15] PARP inhibitors are an important maintenance therapy option for eligible patients.[16]

Conclusion

TAK-117 (serabelisib) has demonstrated preliminary anti-tumor activity as a single agent and promising efficacy in combination with other targeted agents and chemotherapy in heavily pretreated patients with advanced solid tumors. When compared to other PI3K α inhibitors, its efficacy and safety profile appear to be within a similar range, though direct cross-trial

comparisons are challenging. Alpelisib is currently the only approved PI3K α inhibitor for a specific solid tumor indication (PIK3CA-mutated, HR+/HER2- advanced breast cancer). The limited activity of taselisib as a monotherapy in a broad range of PIK3CA-mutated tumors highlights the complexity of targeting the PI3K pathway and the importance of patient selection and combination strategies. Further clinical development of TAK-117, particularly in combination regimens and in well-defined patient populations, is warranted to fully elucidate its therapeutic potential.

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